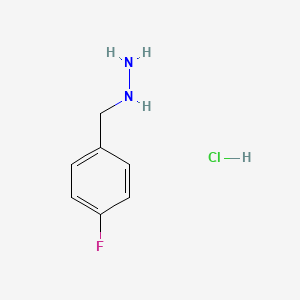

(4-Fluorobenzyl)hydrazine hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(4-fluorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWGDVFENPNFJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649527 | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-05-9 | |

| Record name | Hydrazine, [(4-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(4-Fluorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Substituted Hydrazine Chemistry

Hydrazines are a class of chemical compounds characterized by a nitrogen-nitrogen single bond. wikipedia.org When one or more hydrogen atoms of the basic hydrazine (B178648) molecule (H₂N−NH₂) are replaced by organic groups, such as alkyl or aryl substituents, the resulting compounds are known as substituted hydrazines. wikipedia.orgnbinno.com This class of compounds is of paramount importance in organic chemistry due to its diverse reactivity and broad applicability in synthesis. nbinno.com

Substituted hydrazines can act as potent nucleophiles, reducing agents, and are foundational precursors for the synthesis of a vast array of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. nbinno.com The reactivity of the nitrogen atoms allows them to readily participate in condensation and cyclization reactions, forming stable ring structures like pyrazoles and indoles. nbinno.comnumberanalytics.com The derivatives of hydrazine, particularly hydrazones, are known to be precursors for compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. ekb.egnaturalspublishing.com

(4-Fluorobenzyl)hydrazine (B1339234) hydrochloride fits squarely within this chemical class. Its core structure contains the essential hydrazine moiety, which imparts the characteristic reactivity needed for these synthetic transformations. The benzyl (B1604629) group provides a specific structural framework, while the hydrochloride salt form enhances its stability and handling properties as a laboratory reagent.

Role As a Key Fluorinated Building Block in Synthetic Organic Chemistry

In modern organic synthesis, particularly in the fields of drug discovery and materials science, "fluorinated building blocks" are indispensable tools. youtube.com These are organic molecules that contain one or more fluorine atoms and are designed to be readily incorporated into larger, more complex structures. youtube.comtcichemicals.com The strategic introduction of fluorine can profoundly and beneficially alter a molecule's physical, chemical, and biological properties. tcichemicals.com

The unique characteristics of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can lead to:

Enhanced Metabolic Stability : The C-F bond is resistant to metabolic cleavage, which can prolong the active life of a drug in the body. youtube.com

Increased Lipophilicity : Fluorine substitution can increase a molecule's ability to pass through cell membranes, improving its bioavailability. youtube.comtcichemicals.com

Modified Acidity/Basicity : The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting how a molecule interacts with biological targets. iucr.org

Conformational Control : Fluorine atoms can influence the preferred three-dimensional shape of a molecule, which can enhance its binding affinity to a specific enzyme or receptor. iucr.org

(4-Fluorobenzyl)hydrazine (B1339234) hydrochloride is a prime example of such a fluorinated building block. It provides synthetic chemists with a reliable method to introduce the 4-fluorobenzyl group into a target molecule. This allows researchers to leverage the well-documented benefits of fluorination in their design of novel compounds with potentially improved efficacy and stability. youtube.com

Overview of Academic Research Trajectories for 4 Fluorobenzyl Hydrazine Hydrochloride

Classical Approaches for Hydrazine Salt Formation

Traditional methods for the synthesis of hydrazine derivatives, including this compound, have long been established in organic chemistry. These routes often involve multi-step processes that are well-documented in chemical literature.

Diazotization and Subsequent Reduction Routes

A classical approach to synthesizing arylhydrazines, which can be conceptually adapted for aralkylhydrazines, involves the diazotization of a primary amine followed by reduction. In a typical sequence for a related compound, 4-fluoroaniline (B128567) is used as the starting material. The process begins with the diazotization of the amine in the presence of an acid, such as hydrochloric acid, and a nitrite (B80452) source, typically sodium nitrite, at low temperatures to form the corresponding diazonium salt. google.comgoogle.com This intermediate is then reduced to the hydrazine.

Common reducing agents for this transformation include sodium sulfite (B76179) or stannous chloride. justia.comgoogle.com For instance, a patented method for the preparation of 4-fluorophenylhydrazine involves the reduction of the diazonium salt with sodium pyrosulfite. google.com The reaction conditions, such as temperature and pH, are crucial for achieving a good yield and purity of the final product. google.com Following the reduction, an acidic workup is typically employed to isolate the hydrazine as its hydrochloride salt. While this method is robust, it is more commonly applied to the synthesis of phenylhydrazines rather than benzylhydrazines. The synthesis of this compound via this route would necessitate starting from 4-fluorobenzylamine.

Table 1: Key Reagents in Diazotization and Reduction Route for Phenylhydrazine Synthesis

| Step | Reagent | Purpose |

| Diazotization | 4-Fluoroaniline | Starting Material |

| Hydrochloric Acid | Acidic Medium | |

| Sodium Nitrite | Diazotizing Agent | |

| Reduction | Sodium Pyrosulfite | Reducing Agent |

| Salt Formation | Hydrochloric Acid | Forms Hydrochloride Salt |

Direct Alkylation of Hydrazine with 4-Fluorobenzyl Halides

The direct alkylation of hydrazine with an appropriate alkylating agent, such as a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide), represents a more direct synthetic route. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the benzylic carbon of the halide, displacing the halogen and forming the carbon-nitrogen bond.

A significant challenge in this approach is the potential for over-alkylation, leading to the formation of di- and tri-substituted hydrazine derivatives. To favor mono-alkylation, a large excess of hydrazine is often employed. The reaction is typically carried out in a suitable solvent, and the resulting (4-Fluorobenzyl)hydrazine can be isolated as its hydrochloride salt by treatment with hydrochloric acid.

A documented one-pot, multi-component reaction involves the use of 4-fluorobenzyl chloride in a reaction with hydrazine hydrate, carbon disulfide, and isatin, which demonstrates the feasibility of using 4-fluorobenzyl chloride as an alkylating agent for a hydrazine derivative. iucr.orgiucr.orgresearchgate.net

Modern Synthetic Strategies and Optimization

In recent years, efforts have been made to develop more efficient, environmentally friendly, and higher-yielding methods for the synthesis of hydrazine derivatives. These modern strategies often involve advanced techniques and optimized reaction conditions.

Microwave-Assisted Hydrazinolysis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can be applied to the synthesis of hydrazine derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. arabjchem.orgrjptonline.orgresearchgate.netasianpubs.org

In the context of preparing (4-Fluorobenzyl)hydrazine, microwave irradiation could be used to facilitate the reaction between hydrazine and a 4-fluorobenzyl halide or another suitable precursor. The focused heating provided by microwaves can enhance the rate of the nucleophilic substitution reaction, allowing for a more rapid and efficient synthesis. While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the successful application of microwave assistance in the synthesis of various other hydrazine derivatives, such as N-acylhydrazones and substituted benzotriazoles, suggests its potential applicability. arabjchem.orgrjptonline.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydrazide Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to Days | Minutes |

| Yield | Moderate to Good | Often Higher |

| Energy Consumption | High | Low |

| Side Reactions | More prevalent | Often minimized |

Ionic Hydrogenation of Azine Precursors

Ionic hydrogenation is a reduction method that involves the transfer of a hydride ion to a substrate that has been activated by a proton or a Lewis acid. wikipedia.orgrsc.org This method can be applied to the synthesis of 1,2-disubstituted hydrazines from the corresponding azines. unimi.it

To synthesize (4-Fluorobenzyl)hydrazine, one could envision a route starting from 4-fluorobenzaldehyde (B137897). The aldehyde would first be converted to its corresponding azine by reaction with hydrazine. The resulting 4,4'-difluorobenzaldazine could then be subjected to ionic hydrogenation to yield 1,2-bis(4-fluorobenzyl)hydrazine. A subsequent selective de-benzylation or an alternative strategy would be required to obtain the mono-substituted target compound. Common reagents for ionic hydrogenation include a silane, such as triethylsilane, in the presence of a strong acid like trifluoroacetic acid. unimi.it

One-Pot Multi-Component Condensation Reactions

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in a single operation. researchgate.net This approach offers several advantages, including reduced waste, lower costs, and simplified purification procedures.

While a direct one-pot synthesis of this compound is not widely reported, related MCRs have been described. For instance, a one-pot reaction involving hydrazine hydrate, carbon disulfide, 4-fluorobenzyl chloride, and isatin has been used to synthesize a fluorinated dithiocarbazate imine derivative. iucr.orgiucr.orgresearchgate.net This demonstrates the principle of incorporating the 4-fluorobenzyl moiety in a one-pot process. The development of a specific MCR for the direct synthesis of this compound would be a valuable contribution to the field, potentially involving the reaction of 4-fluorobenzaldehyde, a hydrazine source, and a reducing agent in a single pot.

Regioselectivity and Yield Optimization in Synthesis

Regioselectivity in the synthesis of (4-fluorobenzyl)hydrazine is a critical aspect, primarily concerning the selective alkylation of one nitrogen atom of the hydrazine molecule. The direct alkylation of hydrazine with 4-fluorobenzyl chloride is a straightforward approach; however, it is often complicated by a lack of selectivity, leading to the formation of di-substituted products.

To address this, an excess of hydrazine hydrate is commonly employed to favor the formation of the mono-alkylated product. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695). One documented instance involves the in-situ generation of (4-fluorobenzyl)hydrazine in a one-pot synthesis of a more complex derivative. In this procedure, 4-fluorobenzyl chloride is reacted with hydrazine hydrate, although specific details on the regioselectivity of this initial step are not provided iucr.org.

For more controlled and regioselective synthesis, indirect methods are often preferred. One such strategy involves the use of protecting groups. For instance, a mono-protected hydrazine derivative can be selectively alkylated at the unprotected nitrogen atom. Subsequent deprotection then yields the desired mono-substituted hydrazine. Another advanced technique involves the formation of a nitrogen dianion from a protected hydrazine, which allows for selective alkylation d-nb.infoorganic-chemistry.org. While not specifically documented for (4-fluorobenzyl)hydrazine, these methods offer a high degree of control over regioselectivity.

Yield optimization is intrinsically linked to the control of regioselectivity and the minimization of side reactions. The table below outlines various parameters that can be adjusted to optimize the yield of (4-fluorobenzyl)hydrazine.

| Parameter | Effect on Yield | Typical Conditions |

|---|---|---|

| Reactant Ratio | Using a large excess of hydrazine hydrate favors mono-alkylation and increases the yield of the desired product. | Hydrazine hydrate: 4-fluorobenzyl chloride molar ratio > 5:1 |

| Temperature | Lower temperatures can help to control the rate of reaction and reduce the formation of di-substituted byproducts. | 0-25 °C |

| Solvent | Polar protic solvents like ethanol are commonly used. The choice of solvent can influence the solubility of reactants and the reaction rate. | Ethanol, Methanol |

| Reaction Time | Monitoring the reaction progress (e.g., by TLC or GC) is crucial to stop the reaction once the formation of the desired product is maximized. | Varies depending on other conditions. |

Another synthetic route that offers high regioselectivity is the reduction of a corresponding hydrazone. For example, 4-fluorobenzaldehyde can be condensed with hydrazine to form 4-fluorobenzaldehyde hydrazone. Subsequent reduction of this hydrazone, for instance by catalytic hydrogenation, would yield (4-fluorobenzyl)hydrazine google.com.

Control of Side Reactions and Byproduct Formation

The primary side reaction in the direct alkylation of hydrazine with 4-fluorobenzyl chloride is over-alkylation, leading to the formation of 1,2-bis(4-fluorobenzyl)hydrazine. The formation of this symmetrical di-substituted byproduct reduces the yield of the target mono-substituted product.

Strategies to control this side reaction include:

Use of Excess Hydrazine: As mentioned, a large excess of hydrazine shifts the equilibrium towards the formation of the mono-alkylated product.

Controlled Addition of Alkylating Agent: Slow, dropwise addition of 4-fluorobenzyl chloride to the hydrazine solution can help to maintain a low concentration of the alkylating agent, thereby minimizing the chance of a second alkylation event.

Protecting Group Strategy: The use of a mono-protected hydrazine derivative effectively prevents di-alkylation. After the initial alkylation, the protecting group is removed to yield the desired product.

Another potential byproduct can arise from the reaction of 4-fluorobenzyl chloride with the solvent or impurities. For instance, if the reaction is carried out in an alcoholic solvent, there is a possibility of forming the corresponding ether as a minor byproduct, although this is generally less favorable than the reaction with the highly nucleophilic hydrazine.

The table below summarizes the common byproducts and methods for their control.

| Byproduct | Formation Pathway | Control Method |

|---|---|---|

| 1,2-bis(4-fluorobenzyl)hydrazine | Over-alkylation of the initially formed (4-fluorobenzyl)hydrazine. | Use of a large excess of hydrazine hydrate; controlled addition of 4-fluorobenzyl chloride; use of protecting groups. |

| (4-Fluorobenzyl) ether | Reaction of 4-fluorobenzyl chloride with an alcohol solvent. | Use of a non-reactive solvent or optimization of reaction conditions to favor nucleophilic attack by hydrazine. |

The purification of this compound from these byproducts is typically achieved through crystallization or chromatography. The hydrochloride salt is generally a stable, crystalline solid that is easier to handle and purify than the free base.

Nucleophilic Characteristics of the Hydrazine Moiety

The hydrazine group (-NHNH2) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature makes hydrazine and its derivatives potent nucleophiles. The terminal nitrogen atom (-NH2) is generally the more nucleophilic and basic center compared to the internal nitrogen atom. This differential reactivity is crucial for many of its chemical transformations. In reactions with electrophiles, the terminal nitrogen typically acts as the initial site of attack. The nucleophilicity of hydrazines is a key factor in their condensation reactions with carbonyl compounds and their utility in the synthesis of various heterocyclic systems.

Impact of 4-Fluoro Substitution on Reactivity

The introduction of a fluorine atom at the para-position of the benzyl (B1604629) group has a notable influence on the reactivity of the hydrazine moiety. Fluorine is a highly electronegative element, and its presence on the aromatic ring exerts a significant electron-withdrawing inductive effect (-I effect). This effect can decrease the electron density on the nitrogen atoms of the hydrazine group, thereby reducing its basicity and nucleophilicity compared to unsubstituted benzylhydrazine (B1204620).

Formation of Significant Derivatives

The rich reactivity of this compound allows for the synthesis of a diverse array of derivatives with applications in various fields of chemistry.

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N-N). nih.govwindows.net This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The reaction is typically carried out in an acidic medium, which catalyzes the removal of a water molecule. xiahepublishing.com

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of water yields the stable hydrazone. Schiff bases are structurally related to hydrazones, also containing a C=N double bond, and are formed from the reaction of primary amines with carbonyl compounds. In the context of hydrazine chemistry, the term hydrazone is more specific.

A variety of hydrazone derivatives have been synthesized from fluorinated benzoic acid hydrazides, demonstrating the versatility of this reaction. researchgate.net For instance, the reaction of 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde with hydrazine hydrate in refluxing ethanol with a catalytic amount of sulfuric acid yields the corresponding Schiff base hydrazone. windows.netxiahepublishing.com

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| 4-Fluorobenzoic acid hydrazide and substituted aldehydes/ketones | Reflux in ethanol | 4-Fluorobenzoic acid (substituted methylene (B1212753)/ethylidine) hydrazides | researchgate.net |

| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde and hydrazine hydrate | Reflux in ethanol, catalytic H₂SO₄ | Schiff base hydrazone | windows.netxiahepublishing.com |

| 4-Substituted benzaldehydes and phenylhydrazine | Reaction in a suitable solvent | 1-Substituted-2-phenylhydrazones | nih.gov |

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. rsc.orgmdpi.com A common and effective method for the synthesis of pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov

The reaction of (4-fluorobenzyl)hydrazine with a 1,3-diketone proceeds through the initial formation of a hydrazone intermediate by condensation with one of the carbonyl groups. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. The reaction can be carried out under various conditions, often in a protic solvent like ethanol or an aprotic solvent like DMF, sometimes with acid or base catalysis to facilitate the dehydration step. nih.govekb.eg The use of hydrazine hydrochlorides in aprotic dipolar solvents has been shown to give good yields and regioselectivity. nih.gov

| Hydrazine Reactant | 1,3-Dicarbonyl or Equivalent | Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl hydrazine hydrochloride | 1,3-Diketones | Aprotic dipolar solvents (e.g., DMF) with HCl | Substituted pyrazoles | nih.gov |

| 4-Fluoro phenylhydrazine hydrochloride | Methyl isopropyl ketone (precursor to a diketone equivalent) | Reflux in glacial acetic acid | Indole and subsequently pyrazole derivatives | ekb.eg |

| Hydrazine monohydrochloride | Ketones and aldehydes | Mild conditions followed by in situ oxidation | Pyrazoles | organic-chemistry.org |

This compound can also be utilized in the synthesis of sulfur-containing derivatives such as carbothioamides (thiosemicarbazides) and dithiocarbazates. These classes of compounds are valuable intermediates in the synthesis of various heterocyclic systems and often exhibit interesting biological activities.

Carbothioamide derivatives are typically synthesized by the reaction of a hydrazine with an isothiocyanate. nih.gov For example, pyrazolobenzothiazine-based carbothioamides have been synthesized by reacting a benzaldehyde (B42025) intermediate with various thiosemicarbazides in refluxing ethanol with a catalytic amount of glacial acetic acid. nih.gov

Dithiocarbazate derivatives can be prepared from the reaction of hydrazine with carbon disulfide in the presence of a base, followed by alkylation with an appropriate alkyl halide. A one-pot, multi-component condensation reaction of hydrazine hydrate, carbon disulfide, 4-fluorobenzyl chloride, and isatin has been reported to yield a fluorinated dithiocarbazate imine derivative. researchgate.netst-andrews.ac.uknih.govresearchgate.netnih.gov

| Derivative Type | Key Reactants | General Conditions | Reference |

|---|---|---|---|

| Carbothioamides (Thiosemicarbazides) | Hydrazine derivative, Isothiocyanate | Typically in a polar solvent like ethanol | nih.gov |

| Pyrazolobenzothiazine-based carbothioamides | Aldehyde intermediate, Thiosemicarbazides | Reflux in ethanol with catalytic acetic acid | nih.gov |

| Dithiocarbazates | Hydrazine, Carbon disulfide, Base, Alkyl halide | Stepwise reaction, often in a one-pot procedure | researchgate.netst-andrews.ac.uknih.govresearchgate.netnih.gov |

The acylation of substituted hydrazines presents a challenge in terms of selectivity, as both nitrogen atoms can potentially be acylated, leading to mixtures of mono-, di-, and sometimes triacylated products. google.com The relative nucleophilicity of the two nitrogen atoms and the nature of the acylating agent are key factors in determining the outcome of the reaction.

For monosubstituted hydrazines like (4-fluorobenzyl)hydrazine, acylation can occur at either the substituted or the unsubstituted nitrogen. Selective monoacylation is often desired and can be achieved by carefully choosing the reaction conditions and the acylating agent. The use of acyl azoles as acylating agents has been reported to provide a more selective and controllable method for the monoacylation of substituted hydrazines compared to the more reactive acyl halides. google.com This method minimizes the formation of polyacylated byproducts. google.com

Chemoselective acylation on the hydrazine moiety of fully deprotected N-terminal alpha-hydrazino acetyl peptides has been achieved using fatty acid succinimidyl esters by adjusting the pH of the reaction medium. nih.gov Another approach for selective monoacylation involves the reaction of a hydrazine with a trichloromethyl aryl ketone. googleapis.com The ability to control the extent of acylation is crucial for the synthesis of well-defined mono- and diacylhydrazine derivatives, which are important intermediates in various synthetic pathways.

| Acylating Agent | Substrate | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Acyl azoles | Substituted hydrazines | Controlled reactivity | Selective monoacylation, minimal polyacylation | google.com |

| Fatty acid succinimidyl esters | N-terminal alpha-hydrazino acetyl peptides | pH control (pH 5.1) | Chemoselective monoacylation | nih.gov |

| Trichloromethyl aryl ketone | Hydrazine or monoalkylated hydrazine | Specific reactivity of the acylating agent | Selective monoacylation | googleapis.com |

Utilization as a Versatile Intermediate in Complex Organic Synthesis

This compound serves as a pivotal building block in the synthesis of a diverse array of complex organic molecules, particularly heterocyclic compounds with significant biological and medicinal relevance. Its utility stems from the presence of the reactive hydrazine moiety, which readily participates in cyclocondensation and multicomponent reactions, and the 4-fluorobenzyl group, which can influence the physicochemical properties and biological activity of the final products.

The primary role of this compound in complex organic synthesis is as a precursor for the formation of various heterocyclic rings. Its reactions are characterized by the nucleophilic nature of the hydrazine nitrogen atoms, which readily attack electrophilic centers, leading to the formation of stable ring systems.

One of the most well-established applications of hydrazine derivatives in organic synthesis is the Knorr pyrazole synthesis and related cyclocondensation reactions with 1,3-dicarbonyl compounds. Although specific studies detailing the extensive use of this compound are not prevalent, the reactivity of the closely related (4-fluoro-phenyl)-hydrazine hydrochloride provides a strong predictive model for its synthetic utility. In a representative synthesis, (4-fluoro-phenyl)-hydrazine hydrochloride is a key reagent in the formation of novel pyrazole derivatives. The synthesis first involves the creation of a complex aldehyde intermediate, which then undergoes cyclization with the substituted hydrazine to yield the target pyrazole. ekb.eg

Another significant pathway for the derivatization of this compound is its participation in the Fischer indole synthesis. This reaction, a cornerstone in the synthesis of indole scaffolds, involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. ekb.eg For instance, (4-fluoro-phenyl)-hydrazine hydrochloride has been successfully employed in the Fischer indole synthesis by reacting it with methyl isopropyl ketone in glacial acetic acid to produce a fluorinated trimethyl-3H-indole derivative in high yield. ekb.eg This reaction underscores the potential of this compound to serve as a precursor for a wide range of substituted indoles, which are core structures in many pharmaceuticals.

The versatility of this compound is further highlighted by its potential use in multicomponent reactions (MCRs). MCRs are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. A study on a one-pot, multi-component condensation reaction to form a fluorinated dithiocarbazate imine derivative, while utilizing 4-fluorobenzyl chloride and hydrazine hydrate, demonstrates the adaptability of the 4-fluorobenzylhydrazine moiety in such complex transformations. researchgate.net These reactions are of particular interest in medicinal chemistry for the rapid generation of libraries of bioactive compounds.

The following tables summarize representative reaction pathways and conditions for the synthesis of heterocyclic compounds using hydrazine derivatives analogous to this compound, providing insight into its expected reactivity and derivatization pathways.

Table 1: Representative Synthesis of a Fluorinated Indole Derivative via Fischer Indole Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| (4-fluoro-phenyl)-hydrazine hydrochloride | Methyl isopropyl ketone | Glacial Acetic Acid | Reflux, 117 °C, 20 h | 5-fluoro-2,3,3-trimethyl-3H-indole | 91% | ekb.eg |

Table 2: Representative Synthesis of a Pyrazole Derivative

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| 2-(5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Substituted phenylhydrazine hydrochlorides | Not specified | Not specified | Novel pyrazole derivatives | ekb.eg |

Table 3: Representative One-Pot, Multi-Component Condensation Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Reference |

| Hydrazine hydrate | Carbon disulfide | 4-Fluorobenzyl chloride | Isatin | 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate | researchgate.net |

Pharmacological and Biological Research Applications

Application as a Core Scaffold in Drug Discovery Programs

The (4-fluorobenzyl)hydrazine (B1339234) structure serves as a crucial core scaffold in the design and synthesis of novel therapeutic agents. A chemical scaffold is a core part of a molecule to which various functional groups can be attached to create a library of related compounds. The 4-fluorobenzyl group, in particular, is a key pharmacophoric feature in the development of new small molecules.

This scaffold has been utilized in the creation of potent enzyme inhibitors. For example, molecules incorporating a 4-fluorobenzylpiperazine fragment have been synthesized and identified as highly effective competitive inhibitors of tyrosinase, an enzyme involved in hyperpigmentation disorders nih.gov. Similarly, compounds featuring a 4-fluorobenzyl substituent have been identified as selective inhibitors of human carbonic anhydrase isoforms I and II, which are enzymes implicated in various physiological processes nih.gov. The hydrazine (B178648) component of the molecule is also integral, as hydrazide-hydrazone derivatives are recognized for a wide spectrum of biological activities and are considered important in pharmaceutical chemistry researchgate.net. The synthesis of fluorinated dithiocarbazate imine derivatives, which are described as valuable scaffolds in medicinal chemistry, has been accomplished using 4-fluorobenzyl chloride as a starting material researchgate.net.

Mechanistic Investigations of Biological Activities

Researchers have explored the mechanisms through which derivatives of (4-fluorobenzyl)hydrazine exert their biological effects, focusing on enzyme interactions, cellular pathway modulation, and metabolic fate.

The 4-fluorobenzyl moiety is a key feature in the design of specific enzyme inhibitors. Studies have demonstrated its importance in targeting enzymes like tyrosinase and carbonic anhydrase.

Tyrosinase Inhibition: A series of compounds built around a 4-fluorobenzylpiperazine core were evaluated for their ability to inhibit tyrosinase from Agaricus bisporus (AbTYR). One of the most potent derivatives, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, was found to be a competitive inhibitor with an IC₅₀ value of 0.18 μM, making it approximately 100 times more active than the reference compound, kojic acid (IC₅₀ = 17.76 μM) nih.gov. Docking studies suggest that the 4-fluorobenzyl group fits into a conserved region of the enzyme's binding pocket nih.gov.

Carbonic Anhydrase Inhibition: In the pursuit of carbonic anhydrase inhibitors (CAIs), a compound featuring a 4-fluorobenzyl substituent was identified as a highly selective inhibitor of human carbonic anhydrase isoforms hCA-I and hCA-II nih.gov. Carbonic anhydrases are zinc metalloenzymes that play roles in numerous physiological processes, and their inhibition is a therapeutic strategy for diseases like glaucoma and epilepsy nih.gov.

Table 1: Tyrosinase Inhibitory Activity of Selected 4-Fluorobenzylpiperazine Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound | Inhibitor Type | IC₅₀ (μM) nih.gov |

|---|---|---|

| Derivative 26 | Competitive | 0.18 |

| Kojic Acid (Reference) | Competitive | 17.76 |

| Derivative 9 | Not specified | 40.43 |

While direct studies on (4-Fluorobenzyl)hydrazine hydrochloride are limited, research on structurally related hydrazine and benzoylhydrazine compounds provides insight into potential mechanisms affecting cell fate. These compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

For instance, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was found to inhibit the proliferation of human breast cancer cells (MCF-7) nih.gov. Mechanistic studies revealed that this compound induced apoptosis through the intrinsic pathway, evidenced by increased mitochondrial membrane permeabilization and the upregulation of pro-apoptotic proteins and caspases 7 and 9 nih.gov. Furthermore, it caused cell cycle arrest at the G1 phase nih.gov. In another study, a 4-methylbenzoylhydrazide platinum(II) complex was shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G₂ phase mdpi.com.

Research on the metabolism of sorbinil, a fluorinated aldose reductase inhibitor, has shown that it is rapidly and extensively metabolized in rats nih.gov. A key aspect of its metabolism involves the potential formation of reactive intermediates that can form adducts with proteins. Studies indicated the formation of unstable Schiff base adducts with human serum albumin nih.gov. This suggests that compounds containing a fluorinated benzyl (B1604629) moiety may have the potential to bind to plasma proteins, which can affect their distribution and clearance in the body nih.gov.

Research into Antimicrobial Potential

The hydrazine and hydrazone functionalities are present in numerous compounds with established antimicrobial properties. Consequently, derivatives of (4-fluorobenzyl)hydrazine have been investigated for their potential as antibacterial agents.

Hydrazide-hydrazones, which can be synthesized from hydrazine precursors, are known to exhibit a wide spectrum of antibacterial activity nih.gov. The inclusion of a fluorine atom often enhances the biological activity of organic molecules.

Broad-Spectrum Activity: Fluorinated hydrazones have been evaluated against various bacterial strains. Studies have shown that derivatives containing a 4-fluorophenyl substituent exhibit notable antibacterial sensitivity nih.gov. For example, certain fluorinated hydrazine-hydrazones have demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA) nih.gov.

Antitubercular Activity: A series of hydrazones derived from 4-fluorobenzoic acid hydrazide were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv researchgate.net. One of the lead compounds from this series demonstrated significant inhibitory activity, highlighting the potential of this chemical class in developing new antitubercular agents researchgate.net.

Table 2: Minimum Inhibitory Concentration (MIC) of Fluorinated Hydrazine-Hydrazones Against S. aureus This table is interactive. You can sort the columns by clicking on the headers.

| Compound ID | Bacterial Strain | MIC (μM) nih.gov |

|---|---|---|

| 92 | S. aureus ATCC 25923 | 93.5 |

| 97 | S. aureus ATCC 25923 | 21.9 |

| 96 | MRSA ATCC 43300 | 87.6 |

| Ampicillin (Reference) | S. aureus ATCC 25923 | 4.5 |

Antifungal and Antimycobacterial Investigations

The hydrazine moiety is a key structural feature in the development of novel antimicrobial agents. Derivatives of (4-Fluorobenzyl)hydrazine have been investigated for their efficacy against various fungal and mycobacterial pathogens, which are responsible for a significant global health burden.

Antifungal Research: Hydrazine-based compounds have shown notable fungicidal activity, particularly against Candida albicans, a common cause of opportunistic fungal infections. researchgate.net Studies have identified that certain hybrid molecules containing a hydrazine moiety coupled with a pyrrolidinone ring exhibit excellent antifungal effects. researchgate.netnih.gov The mechanism of action for some hydrazine derivatives involves inducing oxidative damage in the fungal cells. frontiersin.org For instance, the compound (4-phenyl-1, 3-thiazol-2-yl) hydrazine was found to increase reactive oxygen species (ROS) in C. albicans, leading to DNA damage and cell death. frontiersin.orgfrontiersin.org This fungicidal activity is rapid and has been observed to be effective against clinical isolates of C. albicans that are resistant to conventional antifungal drugs like fluconazole and caspofungin. researchgate.netnih.gov

Furthermore, these compounds have demonstrated the ability to inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. researchgate.netfrontiersin.orgfrontiersin.org The presence of the second -NH- group in the hydrazine linker appears to be crucial for high antifungal activity, likely due to its hydrogen bonding capacity. nih.gov

Antimycobacterial Research: Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent. nih.gov The rise of multidrug-resistant strains necessitates the discovery of new antimycobacterial agents. nih.gov Hydrazide-hydrazone derivatives have been a focus of such research. researchgate.net A series of substituted methylene (B1212753)/ethylene 4-fluorophenylhydrazide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. researchgate.net

Some hydrazine-hydrazone compounds have been identified as probable inhibitors of MmpL3, a crucial mycolic acid transporter in mycobacteria. nih.govnih.gov This inhibition disrupts the formation of the mycobacterial cell wall. nih.gov One study identified a hydrazine-hydrazone adamantane compound with a minimal inhibitory concentration (MIC) of less than 2 µg/mL against M. tuberculosis complex strains. nih.gov This compound showed strong activity against a panel of clinical M. tuberculosis strains in vitro and demonstrated no toxicity against mammalian cells. nih.govnih.gov The introduction of a hydrazone moiety is a frequently used strategy to develop novel anti-TB molecules with potentially reduced toxicity. mdpi.com

Table 1: Antifungal and Antimycobacterial Activity of Selected Hydrazine Derivatives

| Compound Class | Organism | Activity | Noted Mechanism/Target |

|---|---|---|---|

| Hydrazine-pyrrolidinone hybrids | Candida albicans | Fungicidal, Anti-biofilm researchgate.netnih.gov | Not specified |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida albicans | Fungicidal, Anti-biofilm, MIC: 0.0625-4 µg/ml frontiersin.orgfrontiersin.org | Induction of Reactive Oxygen Species (ROS) frontiersin.org |

| 4-fluorobenzoic acid hydrazones | Mycobacterium tuberculosis H37Rv | Inhibitory activity researchgate.net | Not specified |

| Hydrazine-hydrazone adamantine compound | Mycobacterium tuberculosis | MIC < 2 µg/mL nih.gov | Probable MmpL3 inhibitor nih.govnih.gov |

| 1,2,3-thiadiazole-based hydrazones | Mycobacterium tuberculosis H37Rv | MIC: 0.07 to 0.32 µM mdpi.com | InhA inhibition (proposed) mdpi.com |

Anti-Cancer Research and Cytotoxicity Evaluations

Hydrazone derivatives have been extensively studied for their potential as anti-cancer agents due to their cytotoxic effects against various human cancer cell lines. nih.gov These compounds often exert their activity through multiple mechanisms, including the inhibition of key enzymes and the induction of apoptosis.

Derivatives incorporating the (4-Fluorobenzyl)hydrazine scaffold have been part of broader investigations into hydrazones as cytotoxic agents. For example, a series of quinazolinone hydrazine derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov Certain compounds from this series were particularly effective at inhibiting the growth of cancer cell lines such as EBC-1 (lung cancer), A549 (lung cancer), HT-29 (colorectal cancer), and U-87MG (glioblastoma). nih.gov The IC₅₀ values for the most effective compounds against EBC-1 cells ranged from 8.6 to 22.9 µM. nih.gov The proposed mechanism for some of these compounds is the inhibition of receptor tyrosine kinases. nih.gov

Other studies on hydrazide-based compounds have identified derivatives with potent cytotoxicity, showing IC₅₀ values in the sub-micromolar range across a panel of cancer cell lines. nih.gov Mechanistic studies revealed that these compounds could interrupt the cell cycle progression in colorectal (HCT116) and ovarian (SKOV-3) cancer cells. nih.gov Furthermore, some derivatives were found to induce reactive oxygen species (ROS) in cancer cells, contributing to their cytotoxic effects. nih.gov The versatility of the hydrazone structure allows for modifications that can lead to potent and selective anti-cancer agents. mdpi.com For instance, certain 4-methoxysalicylic hydrazones have demonstrated high cell growth inhibition in human leukemic cell lines (HL-60 and K-562) and breast cancer cells (MCF-7), with IC₅₀ values below 60 nM in the leukemic lines. mdpi.com

Table 2: Cytotoxicity of Selected Hydrazone Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ Value |

|---|---|---|

| Quinazolinone hydrazine derivatives (e.g., CM7-CM10) | EBC-1 (Lung Cancer) | 8.6 ± 1.9 to 22.9 ± 4.6 µM nih.gov |

| Pyrroloquinoxaline hydrazide derivatives | Various | Sub-micromolar range nih.gov |

| 4-methoxysalicylic hydrazones (Compounds 12 & 14) | HL-60 (Leukemia) | < 60 nM mdpi.com |

| 4-methoxysalicylic hydrazones (Compounds 12 & 14) | K-562 (Leukemia) | < 60 nM mdpi.com |

| 4-methoxysalicylic hydrazones (Compounds 12 & 14) | MCF-7 (Breast Cancer) | 230 nM mdpi.com |

| 4-methoxy-derived hydrazones | MDA-MB-231 (Breast Cancer) | 1.22–2.90 μM mdpi.com |

Neuropharmacological Research (e.g., Dopamine Transporter Interactions)

The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. nih.gov Dysregulation of DAT is implicated in several neuropsychiatric disorders, making it a key therapeutic target. nih.gov

While direct studies on this compound are limited in this context, research on structurally related compounds highlights the potential for molecules with a fluorophenyl group to interact with DAT. A notable example is GBR 12909, a piperazine-based DAT inhibitor that contains a bis-(4-fluorophenyl)methoxy moiety. nih.gov Studies on the interaction of GBR 12909 with rat dopamine transporters have shown that it induces a "slow isomerization step" upon binding. nih.gov This suggests that the binding of the ligand causes a conformational change in the transporter protein. nih.gov This phenomenon is not unique to GBR 12909 but appears to be a more general property of the dopamine transporter's interaction with certain inhibitors. nih.gov

The orthosteric binding site (S1 site) of DAT, where dopamine binds, is formed by residues in transmembrane helices 1, 3, 6, and 8. nih.gov Interactions include a salt bridge between Asp79 and the amine group of dopamine, as well as hydrophobic and π-π interactions with the catechol ring. nih.gov Compounds containing fluorophenyl groups can engage in specific interactions within this binding pocket. The binding affinity of cocaine analogs, such as 2β-carbomethoxy-3β-[4-fluorophenyl]-tropane (CFT), is influenced by the oligomeric state of the DAT, indicating the complexity of ligand-transporter interactions. nih.gov These findings suggest that benzyl-based structures, including those with fluorine substitutions, can serve as a basis for designing ligands that modulate dopamine transporter function.

Advanced Analytical and Computational Studies

Spectroscopic Characterization in Research

Spectroscopy is fundamental to the molecular-level investigation of (4-Fluorobenzyl)hydrazine (B1339234) hydrochloride, providing essential insights into its structure, composition, and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (4-Fluorobenzyl)hydrazine hydrochloride in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecular framework can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The aromatic protons on the fluorobenzyl group typically appear as a complex multiplet system due to coupling with each other and with the fluorine atom. The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring and the hydrazine (B178648) nitrogen would be expected to produce a distinct singlet or a multiplet, while the hydrazine protons (-NH-NH₂) often yield broad signals that can exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. The aromatic carbons exhibit characteristic shifts, with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF). The chemical shifts of the other aromatic carbons are also influenced by the fluorine substituent through smaller two- and three-bond couplings (²JCF, ³JCF). The methylene carbon signal provides confirmation of the benzyl (B1604629) structure.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. It typically shows a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift is sensitive to the electronic environment, and its coupling to nearby protons (¹H) provides valuable information about through-bond connectivity, confirming the substitution pattern of the aromatic ring.

Table 1: Predicted NMR Spectral Data for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.00 - 7.50 | Multiplet | Aromatic protons (4H) |

| ¹H | ~4.00 | Singlet | Methylene protons (-CH₂-, 2H) |

| ¹H | Broad | Singlet | Hydrazine protons (-NHNH₂-, 3H) |

| ¹³C | 160 - 165 (d, ¹JCF ≈ 245 Hz) | Doublet | C-F aromatic carbon |

| ¹³C | 115 - 135 | Multiple signals | Other aromatic carbons |

| ¹³C | ~50 | Singlet | Methylene carbon (-CH₂-) |

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which serves as a definitive confirmation of its elemental composition. Techniques like electrospray ionization (ESI) are used to generate ions of the molecule, whose mass-to-charge ratio (m/z) is then measured with high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For instance, HRMS analysis of a derivative, 4-fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate, found an [M+H]⁺ ion at m/z 346.0480, closely matching the required value of 346.0484 for its formula, thereby confirming its structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum provides a molecular "fingerprint." Key absorptions are expected for the N-H bonds of the hydrazine group, the C-H bonds of the aromatic ring and methylene group, C-C stretching within the aromatic ring, and the characteristic C-F bond stretch.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazine | N-H Stretch | 3100 - 3400 | Medium, Broad |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methylene | -C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Hydrazine Salt | N-H Bend | 1500 - 1650 | Strong |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals provides unambiguous information about the three-dimensional arrangement of atoms and molecules in the solid state. Although a crystal structure for this compound itself is not prominently available in the literature, studies on closely related derivatives reveal the power of this technique. For example, the crystal structure of a fluorinated dithiocarbazate imine derived from 4-fluorobenzyl chloride shows a nearly planar molecular conformation. Such studies precisely determine bond lengths, bond angles, and torsional angles. Furthermore, they reveal crucial details about intermolecular interactions, such as hydrogen bonding involving hydrazine N-H groups and weak C-H···F interactions, which govern the packing of molecules in the crystal lattice and influence the material's physical properties.

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry offers a powerful complement to experimental data, providing deep insights into the intrinsic properties of a molecule that are often difficult to measure directly.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules like this compound. By solving approximations of the Schrödinger equation, DFT can accurately model various molecular properties.

Research on hydrazine derivatives using DFT methods, often with functionals like B3LYP and basis sets such as 6-31G(d,p), allows for the optimization of the molecule's geometry and the calculation of key electronic parameters. researchgate.netmdpi.com These studies typically involve:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This is invaluable for predicting how the molecule will interact with other reagents.

These theoretical models provide a robust framework for rationalizing experimental observations and guiding the design of new synthetic pathways involving this compound. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potentials

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules through the analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap generally implies higher reactivity.

For hydrazine derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate these electronic properties. For instance, DFT studies at the B3LYP/6–311G(d,p) level of theory have been used to elucidate the HOMO-LUMO behavior and energy gaps of complex molecules containing fluorophenyl groups. nih.gov Such analyses help in predicting the most probable sites for electrophilic and nucleophilic attacks.

The Molecular Electrostatic Potential (MEP) surface is another crucial tool derived from computational studies. It maps the electrostatic potential onto the electron density surface of the molecule, allowing for the visualization of charge distribution. The MEP surface helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Typically, in compounds like this compound, negative potential sites are expected around electronegative atoms such as fluorine and nitrogen, while positive potentials are anticipated around hydrogen atoms, particularly those of the hydrazinium (B103819) cation (-NH₂NH₃⁺). This information is invaluable for understanding and predicting intermolecular interactions, including hydrogen bonding, and the molecule's behavior in a biological system. nih.gov

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure and intermolecular interactions of this compound in the solid state are dictated by its conformation and the formation of non-covalent bonds, primarily hydrogen bonds. As a hydrochloride salt, the compound exists as a (4-fluorobenzyl)hydrazinium cation and a chloride anion. This ionic nature establishes a robust network of charge-assisted hydrogen bonds.

Crystal structure analyses of similar hydrazine hydrochloride derivatives reveal extensive hydrogen-bonding networks. nih.govst-andrews.ac.uk In the case of this compound, the hydrazinium group (-NH₂NH₃⁺) is the primary hydrogen bond donor. It is expected to form strong N-H···Cl hydrogen bonds, with the chloride anion acting as a hydrogen bond acceptor. st-andrews.ac.uk Each chloride ion can potentially accept hydrogen bonds from multiple hydrazinium cations, leading to the formation of complex sheets or three-dimensional frameworks. st-andrews.ac.uk

Below is a table summarizing the likely intermolecular interactions in the solid state of this compound, based on studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Structure |

| Strong Hydrogen Bond | N-H (from -NH₂NH₃⁺) | Cl⁻ | Primary structure-directing force, forming extensive networks. st-andrews.ac.uk |

| Weak Hydrogen Bond | C-H (aromatic/methylene) | Cl⁻ | Contributes to packing efficiency. |

| Weak Hydrogen Bond | C-H (aromatic/methylene) | F (from another molecule) | Links molecules into dimers or chains. nih.goviucr.org |

| π-Interactions | Phenyl Ring Centroid | Phenyl Ring Centroid | Contributes to stacking and overall lattice stability. nih.gov |

| C-H···π Interactions | C-H (aromatic/methylene) | Phenyl Ring Centroid | Further stabilizes the three-dimensional packing arrangement. nih.gov |

Molecular Docking and Molecular Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein receptor. These methods are fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates and elucidating their mechanisms of action. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their binding affinity. This scoring function estimates the strength of the interaction, often reported as a binding energy (e.g., in kcal/mol). For hydrazine derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes by revealing key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site. rsc.org

Following docking, molecular dynamics simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. MD simulations provide a more realistic model by treating the system as dynamic, allowing atoms to move and fluctuate. These simulations can confirm the stability of the binding pose predicted by docking, reveal important conformational changes in the protein or ligand upon binding, and provide a more detailed energetic analysis of the interaction. Studies on hydrazine-based compounds have utilized MD simulations to validate their binding modes and assess the stability of their complexes with target enzymes, lending confidence to their potential as selective inhibitors.

Toxicological and Metabolic Research Studies

In Vitro and In Vivo Metabolic Profiling and Metabolite Identification

The metabolic profiling of hydrazine (B178648) derivatives, such as (4-Fluorobenzyl)hydrazine (B1339234) hydrochloride, is a key area of research to understand their biological activity and potential toxicity. While specific studies on (4-Fluorobenzyl)hydrazine hydrochloride are not extensively detailed in the provided results, the metabolism of related hydrazine compounds offers significant insights. Both in vitro and in vivo studies are employed to identify the resulting metabolites. nih.govrsc.org

In vitro studies often utilize liver microsomes or hepatocytes to simulate the metabolic processes that occur in the liver. nih.govrsc.org These studies have shown that hydrazine derivatives can undergo various phase I and phase II metabolic reactions. mdpi.com For instance, research on other complex molecules has identified metabolites formed through processes like N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, and dechlorination in in vitro systems. nih.govrsc.org Phase II reactions typically involve conjugation with molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. nih.govrsc.orgmdpi.com

In vivo studies, often conducted in animal models such as rats, provide a more comprehensive picture of metabolism, distribution, and excretion. nih.govrsc.orgresearchgate.net In a study on a similar-structured compound, 4-fluorobenzoic acid [(5-nitro-2-furanyl)methylene]hydrazide, the metabolite 4-fluorobenzoic acid was identified in the blood and blood cells of rats, indicating hydrolysis of the parent compound. researchgate.net The administration of a compound to rats and subsequent analysis of urine, feces, and plasma can reveal a wide array of metabolites. nih.govrsc.org For some hydrazone derivatives, hydrolysis into their corresponding hydrazine and other components is a noted degradation pathway. researchgate.net

Table 1: Common Metabolic Reactions in Hydrazine Derivatives

| Metabolic Phase | Reaction Type | Description |

|---|---|---|

| Phase I | Hydrolysis | Cleavage of chemical bonds by the addition of water. For some hydrazones, this can lead to the formation of the corresponding acid and hydrazine. researchgate.net |

| Phase I | Oxidation | Addition of oxygen or removal of hydrogen, often catalyzed by cytochrome P450 enzymes. nih.govlongdom.org |

| Phase II | Conjugation | Attachment of endogenous molecules (e.g., glucuronic acid, sulfate) to the parent compound or its phase I metabolites to increase water solubility for excretion. nih.govrsc.org |

Investigation of Enzymatic Biotransformation Pathways (e.g., N-oxidation, N-dealkylation)

The biotransformation of hydrazine derivatives is largely mediated by various enzyme systems, which play a crucial role in both their pharmacological effects and toxicity. nih.govlongdom.org Key enzymes involved in the metabolism of hydrazines include cytochrome P450 (CYP450) isozymes, monoamine oxidase (MAO), and various peroxidases. nih.govlongdom.org

N-oxidation and N-dealkylation are common metabolic pathways for nitrogen-containing compounds. While specific data on this compound is limited, the general metabolism of hydrazines suggests these pathways are likely. The cytochrome P450 enzyme system is known to oxidize hydrazines, which can lead to the formation of reactive intermediates. nih.govlongdom.org These reactive species are often responsible for the toxic effects of the parent compound. nih.govlongdom.org

Another significant pathway for some hydrazines is acetylation, catalyzed by N-acetyltransferase. nih.govlongdom.org The rate of this reaction can vary between individuals, leading to different metabolic profiles and potential toxicities. nih.govlongdom.org Peroxidative metabolism, similar to that mediated by CYP450, can also lead to the formation of reactive intermediates that may bind to and inactivate the enzymes themselves. longdom.org

Research on Potential Genotoxicity and Carcinogenicity

Hydrazine and its derivatives have been a subject of concern regarding their potential genotoxicity and carcinogenicity. nih.govlongdom.orgcdc.gov The International Agency for Research on Cancer (IARC) has classified hydrazine as a Group 2A carcinogen, meaning it is probably carcinogenic to humans, based on sufficient evidence in experimental animals and limited evidence in humans. cdc.govnih.gov

Studies have shown that some hydrazine derivatives can induce DNA damage. nih.govlongdom.org The metabolic activation of hydrazines is believed to be a key mechanism behind their toxicity. longdom.org This activation can lead to the formation of free radical species that can interact with cellular macromolecules like DNA, causing damage that may lead to mutations and cancer. nih.govlongdom.org For example, the formation of oxygen radicals and metal/peroxo species from hydralazine (B1673433) has been implicated in DNA strand scission. nih.gov

Animal studies have provided evidence for the carcinogenicity of hydrazine compounds. Oral administration of hydrazine to mice and rats has been shown to produce lung and liver tumors. nih.gov Inhalation exposure in rats and hamsters has led to nasal tumors. nih.gov The genotoxic potential of hydrazine has been demonstrated in various assays, where it induced DNA damage in bacteria and yeast, and somatic mutations in Drosophila. nih.gov

Table 2: Carcinogenicity Classification of Hydrazine by Various Agencies

| Agency | Classification |

|---|---|

| International Agency for Research on Cancer (IARC) | Group 2A: Probably carcinogenic to humans cdc.govnih.gov |

| U.S. Environmental Protection Agency (EPA) | Group B2: Probable human carcinogen cdc.govnih.gov |

| Department of Health and Human Services (DHHS) | Reasonably anticipated to be a human carcinogen cdc.gov |

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organic synthesis is moving towards greener, more efficient, and cost-effective methodologies. Future research on (4-Fluorobenzyl)hydrazine (B1339234) hydrochloride will likely focus on developing synthetic routes that align with these principles.

Current synthetic approaches for hydrazine (B178648) derivatives often involve multi-step processes. researchgate.netekb.eg Emerging strategies aim to streamline these syntheses. For instance, one-pot, multi-component condensation reactions have been successfully used to create complex derivatives from simple precursors, including 4-fluorobenzyl chloride, in good yields. researchgate.netst-andrews.ac.uk Further research could optimize these one-pot methods specifically for (4-Fluorobenzyl)hydrazine hydrochloride, reducing waste and improving atom economy.

Modern synthetic methods are also being explored for benzylhydrazine (B1204620) synthesis. Photocatalytic synthesis, for example, offers a mild, redox-neutral approach to creating benzylhydrazine derivatives from unactivated phenylethanol analogues. rsc.org Similarly, the direct amination of benzylic C(sp³)–H bonds presents a novel route to benzyl (B1604629) hydrazines. rsc.org Continuous flow technology is another promising avenue, enabling scalable and efficient synthesis of hydrazine derivatives from alcohols. rsc.org Adopting such technologies could lead to more sustainable industrial production of this compound and its analogues.

Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also becoming central to synthetic design. Research into catalyst-free reactions or the use of organocatalysts like L-proline for synthesizing hydrazide derivatives highlights a shift towards more sustainable practices. researchgate.netmdpi.com An international research team has even demonstrated the synthesis of hydrazine derivatives directly from highly stable nitrogen molecules (N₂) under mild conditions using a polymetallic titanium hydride compound, pointing towards revolutionary future synthetic possibilities. riken.jp

Rational Design and Synthesis of Novel Derivatives with Enhanced Biological Specificity

This compound serves as a valuable starting point for the rational design of new therapeutic agents. By modifying its structure, researchers can develop novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in this process. Such studies on related hydrazine derivatives have provided insights into how different functional groups influence biological activity. For example, in a series of diacylhydrazine derivatives, the presence and position of electron-withdrawing groups like fluorine were found to be significant factors affecting their herbicidal activity. asianpubs.org Similarly, SAR studies on pyrazolopyridinyl pyrimidine (B1678525) derivatives showed that fluoro-substitution at the ortho position of a benzyl ring led to better inhibitory activity against HIF-1 transcription. nih.gov These findings suggest that systematic modification of the (4-fluorobenzyl) moiety could fine-tune the biological effects of new derivatives.

Computational chemistry plays a vital role in the rational design process. Density Functional Theory (DFT) studies, for instance, have been used to calculate antioxidant descriptors and understand the electronic properties that contribute to the activity of hydrazinobenzoic acid derivatives. asianpubs.org By modeling the interaction between potential drug candidates and their biological targets, researchers can predict binding affinities and guide synthetic efforts. nih.gov This approach has been applied to design novel pyrazole-pyrazoline hybrids and benzylidene hydrazine benzamides as potential anticancer agents. researchgate.netresearchgate.net

The strategic introduction of different pharmacophores onto the (4-Fluorobenzyl)hydrazine scaffold is a key strategy. For instance, quinazoline (B50416) derivatives incorporating a benzylidene hydrazine carboxamide moiety have been synthesized as potent EGFR inhibitors for non-small cell lung cancer. nih.gov Likewise, new hydrazone derivatives have been designed as inhibitors of monoamine oxidase (MAO) enzymes, which are implicated in depression. nih.gov These examples demonstrate the versatility of the hydrazine scaffold in developing targeted therapies.

Table 1: Examples of Rationally Designed Hydrazine Derivatives and their Biological Targets

| Derivative Class | Target/Activity | Design Strategy |

|---|---|---|

| Quinazoline-benzylidene hydrazines | EGFR Inhibition (Anticancer) | Hybridization of known pharmacophores |

| Diacylhydrazines | Herbicidal Activity | SAR studies on electronic properties of substituents |

| Pyrazolopyridinyl pyrimidines | HIF-1 Inhibition | SAR studies on position of fluoro-substitution |

Exploration of Applications in Emerging Fields (e.g., Advanced Materials, Sensors)

Beyond pharmaceuticals, the unique chemical properties of this compound and its derivatives open up possibilities in advanced materials and sensor technology.

Hydrazine and its derivatives are known for their reducing properties and ability to form stable complexes with metals, making them useful in materials synthesis. Inorganic hydrazine derivatives have been used in the development of nanomaterials, such as ZnO nanorods and nickel powders with controlled particle sizes. researchgate.net While this research has focused on inorganic salts, the principles could be extended to organohydrazine compounds like (4-Fluorobenzyl)hydrazine to create novel functional materials.

The most immediate emerging application for hydrazine derivatives is in the field of chemical sensors. Hydrazine itself is a highly toxic compound used in various industries, necessitating sensitive and selective detection methods. ukm.mygoogle.com Fluorescent "turn-on" probes based on a hydrazine group have been developed for detecting specific analytes like formaldehyde. nih.gov Computational chemistry is being used to aid the design of these fluorescent molecular rotors, with studies demonstrating that the rotation of hydrazine groups can be responsible for fluorescence quenching, a mechanism that can be exploited for sensor design. nih.gov

Derivatives of (4-Fluorobenzyl)hydrazine could be specifically designed as sensors. The fluorobenzyl group can be tailored to enhance selectivity or solubility in specific media. Chemical resistor sensors have been developed where the reaction of a hydrazine derivative with a noble metal salt produces both a color change and a measurable change in electrical resistance. google.com Polyaniline thin films have also been successfully used to detect hydrazine at various concentrations. ukm.my Future research could integrate the (4-Fluorobenzyl)hydrazine moiety into such systems to create highly specific sensors for environmental monitoring or industrial process control.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the drug discovery process, and these tools can be powerfully applied to the development of drugs derived from this compound.

AI can significantly accelerate the initial stages of drug discovery. nih.gov ML algorithms can analyze vast datasets to identify novel drug targets and predict the biological activity of new chemical entities (NCEs). mdpi.comcrimsonpublishers.com For a scaffold like (4-Fluorobenzyl)hydrazine, AI can be used to screen virtual libraries of millions of potential derivatives to identify those with the highest probability of binding to a specific biological target, such as a protein kinase or receptor. nih.gov This process, known as high-throughput virtual screening, can drastically reduce the time and cost associated with identifying promising lead compounds. nih.gov

Table 2: Applications of AI/ML in the (4-Fluorobenzyl)hydrazine Drug Discovery Pipeline

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Target Identification | Analyzing biological data to identify new protein targets for disease. | Uncovering new therapeutic opportunities for hydrazine derivatives. |

| Virtual Screening | Screening large virtual libraries of compounds for activity against a target. | Rapidly identifying promising lead candidates from millions of possibilities. nih.gov |

| Generative Molecular Design | Creating novel molecular structures with optimized properties. | Designing next-generation drugs with enhanced efficacy and safety profiles. mdpi.com |

| Property Prediction | Predicting physicochemical (solubility, etc.) and ADMET properties. | Reducing late-stage failures by prioritizing compounds with better drug-like properties. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.